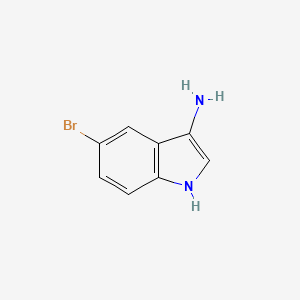

5-bromo-1H-indol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1H-indol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SONHFBNXEWKXMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70989055 | |

| Record name | 5-Bromo-1H-indol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70989055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69343-99-3 | |

| Record name | 5-Bromo-1H-indol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70989055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-1H-indol-3-amine

Introduction

5-Bromo-1H-indol-3-amine is a halogenated indole derivative of significant interest to researchers in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a bromine atom at the 5-position provides a strategic handle for further synthetic modifications, such as cross-coupling reactions. The 3-amino group offers a site for derivatization to explore structure-activity relationships (SAR) in the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It is designed to be a vital resource for researchers, scientists, and drug development professionals, offering critical data, detailed experimental protocols for property determination, and insights into the compound's handling and stability.

Chemical Identity and Structure

The structural representation and key identifiers for this compound are presented below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 69343-99-3 | [1] |

| Molecular Formula | C₈H₇BrN₂ | [1] |

| Molecular Weight | 211.06 g/mol | [1] |

| Canonical SMILES | C1=CC2=C(C=C1Br)C(=CN2)N | N/A |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext]; a[label=""]; b[label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i[label=""]; j [label=""]; k [label="Br"]; l [label="NH2"]; m [label="NH"];

a -- b[len=1.5]; b -- c [len=1.5]; c -- d [len=1.5]; d -- e [len=1.5]; e -- f [len=1.5]; f -- a[len=1.5]; c -- g [len=1.5]; g -- h [len=1.5]; h -- d [len=1.5]; h -- i[len=1.5]; i -- j [len=1.5]; j -- g [len=1.5]; a -- k [len=1.5]; i -- l [len=1.5]; j -- m [len=1.5]; }

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound is provided in the table below. It is important to note that some of these values are predicted and require experimental verification for use in rigorous scientific applications.

| Property | Value | Method | Source |

| Melting Point | 255-257 °C | Experimental | [2] |

| Boiling Point | 405.5 ± 35.0 °C | Predicted | [3] |

| Density | 1.753 ± 0.06 g/cm³ | Predicted | N/A |

| pKa | 16.33 ± 0.30 (amine) | Predicted | [3] |

| LogP | 1.9 (approx.) | Predicted | N/A |

| Appearance | Yellow solid | Experimental | [4] |

Solubility

-

Water: Sparingly soluble

-

Methanol, Ethanol: Moderately soluble

-

Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF): Soluble

The hydrochloride salt of 3-aminoindoles is often used to improve aqueous solubility and stability.

Synthesis and Reactivity

Synthetic Approach

A common and effective method for the synthesis of this compound is the reduction of the corresponding nitro compound, 5-bromo-3-nitro-1H-indole.[4]

References

A Technical Guide to 5-bromo-1H-indol-3-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1H-indol-3-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The strategic placement of a bromine atom on the indole scaffold provides a reactive handle for a variety of chemical transformations, while the 3-amino group serves as a key pharmacophoric element and a versatile point for further molecular elaboration. This in-depth technical guide provides a comprehensive overview of this compound, encompassing its chemical properties, synthesis, spectroscopic characterization, and its burgeoning applications in the development of novel therapeutic agents.

Introduction: The Significance of the 5-Bromo-3-aminoindole Scaffold

The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities. Chemical modification of the indole ring is a well-established strategy to modulate the pharmacological profile of these molecules. The introduction of a bromine atom at the 5-position, as in this compound, offers several distinct advantages. The bromine atom can enhance binding affinity to biological targets through halogen bonding, improve metabolic stability, and serve as a versatile functional group for further synthetic diversification, particularly through palladium-catalyzed cross-coupling reactions.

The 3-aminoindole moiety is also a critical pharmacophore found in a range of biologically active compounds. Its presence is associated with a variety of activities, including anticancer, antimicrobial, and antiviral properties. The combination of the 5-bromo and 3-amino functionalities in a single molecule makes this compound a highly valuable and sought-after intermediate for the synthesis of complex molecular architectures with therapeutic potential.

Physicochemical and Spectroscopic Properties

This compound is typically available as its more stable hydrochloride salt. The free base is a solid with limited stability in air and light.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound hydrochloride |

| CAS Number | 69343-99-3[1][2][3][4][5] | 1893457-72-1[6][7][8] |

| Molecular Formula | C₈H₇BrN₂[1] | C₈H₈BrClN₂[6] |

| Molecular Weight | 211.06 g/mol [9] | 247.52 g/mol [6] |

| Appearance | Powder[1] | Powder[6] |

| Storage | Sealed in dry, Room Temperature[1] | -10 °C[10] |

Spectroscopic Characterization

Accurate structural elucidation is paramount in synthetic chemistry. Below is a summary of expected and reported spectroscopic data for this compound.

Mass Spectrometry (MS):

-

LC-MS (ESI+): The electrospray ionization mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 211.1 and 213.1, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. A reported experimental value confirms the [M+H]⁺ peak at m/z 211.1.[9]

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H and C-N bonds of the primary amine and the indole ring.

-

N-H stretch: Two bands are expected in the region of 3400-3250 cm⁻¹ for the symmetric and asymmetric stretching vibrations of the primary amine.[11]

-

N-H bend: A bending vibration for the primary amine is anticipated between 1650-1580 cm⁻¹.[11]

-

C-N stretch (aromatic amine): A band in the range of 1335-1250 cm⁻¹ is characteristic of the C-N stretching of the aromatic amine.[11]

-

N-H wag: A broad band between 910-665 cm⁻¹ can be attributed to the N-H wagging of the primary amine.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not readily available in the cited literature, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar substituted indoles.

-

¹H NMR: The proton spectrum would show signals for the aromatic protons on the indole ring, with characteristic splitting patterns influenced by the bromine and amino substituents. The protons at positions 4, 6, and 7 would exhibit coupling to each other. The C2-H proton would likely appear as a singlet or a narrow triplet. The NH and NH₂ protons would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon spectrum would display eight distinct signals corresponding to the carbon atoms of the indole ring. The chemical shifts would be influenced by the electron-donating amino group and the electron-withdrawing bromine atom.

Synthesis of this compound

The most common and direct route to this compound involves the reduction of the corresponding 3-nitroindole precursor.

Reduction of 5-bromo-3-nitro-1H-indole

This method provides a high-yielding and straightforward synthesis of the target compound.

Reaction Scheme:

A flowchart illustrating the synthesis of this compound.

Experimental Protocol:

-

To a stirred solution of 5-bromo-3-nitro-1H-indole (1.0 eq) in glacial acetic acid, add stannous chloride (SnCl₂) (approximately 1.0 eq) at room temperature (25 °C).[9]

-

Heat the resulting mixture to 85 °C and maintain stirring at this temperature for 2 hours.[9]

-

Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature (25 °C).[9]

-

Concentrate the mixture under reduced pressure to obtain the crude this compound.[9]

-

The product can often be used in the next step without further purification.[9] A reported yield for this reaction is 92%.[9]

Causality Behind Experimental Choices:

-

Stannous Chloride (SnCl₂): This is a classic and effective reducing agent for converting aromatic nitro compounds to amines. It is relatively inexpensive and the reaction conditions are generally mild.

-

Glacial Acetic Acid: This serves as the solvent for the reaction and also as a proton source, facilitating the reduction process.

-

Elevated Temperature (85 °C): Heating the reaction mixture increases the rate of reduction, allowing the reaction to proceed to completion in a reasonable timeframe.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile synthon for the construction of more complex heterocyclic systems.

Reactions at the 3-Amino Group

The primary amino group at the C3 position is nucleophilic and can participate in a variety of reactions, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

-

Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

-

Schiff Base Formation: Condensation with aldehydes or ketones to form imines.

-

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions.

Reactions Involving the 5-Bromo Substituent

The bromine atom at the C5 position is a key handle for introducing molecular diversity through cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions of this compound.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, leading to 5-aryl or 5-heteroaryl-1H-indol-3-amines.

-

Stille Coupling: Reaction with organostannanes to form C-C bonds.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines or amides to form new C-N bonds, yielding 5-amino-substituted indole derivatives.

These reactions provide powerful tools for the late-stage functionalization of the indole scaffold, enabling the rapid generation of libraries of compounds for biological screening.

Applications in Drug Discovery and Medicinal Chemistry

The 5-bromo-3-aminoindole scaffold is a key component in a variety of compounds with demonstrated therapeutic potential.

Anticancer Agents

Derivatives of 5-bromoindole have shown significant promise as anticancer agents. For instance, certain 5-bromoindole derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. Inhibition of EGFR can lead to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial and Antiviral Agents

The indole nucleus is a well-known pharmacophore in the development of antimicrobial and antiviral drugs. The introduction of a bromine atom can enhance the lipophilicity and cell permeability of these compounds, potentially leading to improved efficacy.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of biologically active molecules. Its dual functionality allows for selective modification at both the 3-amino group and the 5-position of the indole ring, providing a powerful platform for the generation of novel compounds in drug discovery and materials science. The synthetic routes to this compound are well-established, and its reactivity is well-understood, making it an attractive starting material for both academic and industrial research. As the demand for new and effective therapeutic agents continues to grow, the importance of key intermediates like this compound is set to increase.

References

-

This compound hydrochloride | CAS 1893457-72-1 | AMERICAN ELEMENTS ®. (URL: [Link])

-

This compound CAS NO.69343-99-3 - Shanghai Minstar Chemical Co., Ltd. (URL: [Link])

-

This compound hydrochloride | CAS 1893457-72-1 | AMERICAN ELEMENTS ®. (URL: [Link])

-

Supporting information - The Royal Society of Chemistry. (URL: [Link])

-

Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - NIH. (URL: [Link])

-

7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate - MDPI. (URL: [Link])

-

Products - 2a biotech. (URL: [Link])

-

5-Bromo-3-(1H-indol-4-yl)-1H-indole - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

-

5-Bromoindole | C8H6BrN | CID 24905 - PubChem. (URL: [Link])

-

IR: amines. (URL: [Link])

-

(PDF) SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION - ResearchGate. (URL: [Link])

-

One-Pot Three-Component Coupling Reaction of α-Amino Aryl Ketones, Indoles, and Perbromomethane Under Mild Conditions - Frontiers. (URL: [Link])

-

(PDF) Synthesis, Spectroscopic Characterization (FT-IR, FT-Raman and NMR) and in vitro Anticancer Activity of (E)-5-Bromo-3-((4-chloro-3-(trifluoromethyl)phenyl)imino)indolin-2-one - ResearchGate. (URL: [Link])

-

Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling | Journal of the American Chemical Society. (URL: [Link])

-

Synthesis of a Series of Diaminoindoles | The Journal of Organic Chemistry. (URL: [Link])

-

14.3 Interpreting More IR Spectra | Organic Chemistry - YouTube. (URL: [Link])

-

Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations | Request PDF - ResearchGate. (URL: [Link])

Sources

- 1. This compound, CasNo.69343-99-3 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 2. 69343-99-3 | this compound - AiFChem [aifchem.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. This compound | 69343-99-3 [chemicalbook.com]

- 5. This compound | 69343-99-3 [amp.chemicalbook.com]

- 6. americanelements.com [americanelements.com]

- 7. 1893457-72-1|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. orgchemboulder.com [orgchemboulder.com]

biological activity of 5-bromo-1H-indol-3-amine derivatives

An In-depth Technical Guide to the Biological Activity of 5-Bromo-1H-Indol-3-Amine Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The indole scaffold represents a privileged framework in medicinal chemistry, integral to a multitude of natural products and synthetic compounds with profound therapeutic value.[1][2][3] The strategic introduction of a bromine atom at the 5-position of the indole ring, coupled with an amine group at the 3-position, creates a versatile chemical entity—the this compound core. This modification significantly influences the molecule's physicochemical properties, often amplifying its biological potency and diversifying its therapeutic applications.[1][4] This technical guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and mechanisms of action of this compound derivatives. It is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into their anticancer, antimicrobial, and neurological activities, supported by detailed protocols and mechanistic diagrams.

Rationale and Synthetic Accessibility

The indole nucleus is a cornerstone of drug discovery due to its structural resemblance to endogenous molecules like tryptophan and its ability to engage in various biological interactions, including hydrogen bonding, hydrophobic effects, and π-stacking.[3][5] The introduction of a bromine atom at the C-5 position serves several critical functions:

-

Enhanced Lipophilicity: The halogen atom increases the molecule's lipophilicity, which can improve membrane permeability and cellular uptake.

-

Metabolic Stability: Bromine can block positions susceptible to metabolic oxidation, thereby increasing the compound's half-life.

-

Modulation of Electronic Properties: As an electron-withdrawing group, bromine alters the electron density of the indole ring, influencing binding affinities with target proteins.

-

Synthetic Handle: The C-Br bond is an excellent functional group for further structural elaboration via cross-coupling reactions (e.g., Suzuki, Stille), enabling the creation of diverse chemical libraries.[2]

The 3-amino group provides a key point for derivatization, allowing for the attachment of various side chains to optimize potency, selectivity, and pharmacokinetic profiles.

Core Synthesis Protocol: Reduction of 5-Bromo-3-nitro-1H-indole

A primary and efficient route to the this compound core is the reduction of its nitro precursor. This method is favored for its high yield and the relative accessibility of the starting material.

Experimental Protocol:

-

Dissolution: To a stirred solution of 5-bromo-3-nitro-1H-indole (1.0 eq, 0.414 mmol) in glacial acetic acid (AcOH, ~2.0 mL), add tin(II) chloride (SnCl₂; 1.0 eq, 0.415 mmol) at ambient temperature (25°C).[6]

-

Reaction: Warm the resulting mixture to 85°C and maintain stirring at this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality Note: SnCl₂ in an acidic medium is a classic and effective reducing agent for converting aromatic nitro groups to amines with high chemoselectivity, leaving the indole core intact.

-

-

Work-up: Cool the mixture to 25°C.

-

Isolation: Concentrate the reaction mixture under reduced pressure to yield this compound as a solid.[6] This product is often of sufficient purity to be used directly in subsequent derivatization steps without further purification.[6]

Caption: Synthetic workflow for the core this compound.

Anticancer Activity: Targeting Oncogenic Pathways

A significant body of research highlights 5-bromoindole derivatives as a promising class of anticancer agents, demonstrating potent activity against a range of human cancer cell lines.[1] Their mechanisms are often multifaceted, targeting key pathways involved in tumor proliferation and survival.

Mechanism: Inhibition of EGFR Tyrosine Kinase

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers.[1] Certain novel 5-bromoindole derivatives have been specifically designed and synthesized to function as EGFR tyrosine kinase inhibitors.[1][5] By binding to the kinase domain, these compounds block the downstream signaling cascade, leading to cell cycle arrest and the induction of apoptosis.[1][5]

Caption: Inhibition of the EGFR signaling pathway by 5-bromoindole derivatives.

Mechanism: Disruption of Mitotic Spindles

In addition to kinase inhibition, other indole derivatives act as potent anti-cancer drugs by disrupting the mitotic spindle, a critical cellular machine essential for cell division.[1][5] This disruption prevents the proper segregation of chromosomes, leading to mitotic catastrophe and cell death in rapidly dividing cancer cells.[5]

In Vitro Cytotoxic Activity

The antiproliferative activity of these derivatives is typically quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This assay measures the metabolic activity of cells, which correlates with cell viability. The results are expressed as IC₅₀ values, representing the concentration required to inhibit 50% of cell growth.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 6o | K562 (Leukemia) | 5.15 | [7] |

| A549 (Lung) | >50 | [7] | |

| PC-3 (Prostate) | 21.6 | [7] | |

| Hep-G2 (Hepatoma) | 16.3 | [7] | |

| Compound 5k | Hep-G2 (Hepatoma) | 3.32 | |

| Compound 23p | HepG2 (Hepatoma) | 2.357 | [8] |

| A549 (Lung) | 2.894 | [8] | |

| Skov-3 (Ovarian) | 3.012 | [8] | |

| Sunitinib (Control) | HepG2 (Hepatoma) | 31.594 | [8] |

Note: Data synthesized from multiple sources to illustrate the potency and selectivity of various derivatives.[7][8]

Protocol: MTT Assay for Cytotoxicity

This protocol provides a self-validating system for assessing the antiproliferative effects of test compounds.

-

Cell Seeding: Plate human cancer cells (e.g., A549, K562, PC-3, Hep-G2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells, ensuring each concentration is tested in triplicate.

-

Controls (Essential for Validation):

-

Negative Control: Wells with cells treated only with the vehicle (e.g., 0.1% DMSO).

-

Positive Control: Wells with cells treated with a known anticancer drug (e.g., 5-Fluorouracil or Doxorubicin).[7]

-

Blank Control: Wells with medium but no cells, to measure background absorbance.

-

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. 5-bromoindole derivatives have demonstrated significant potential in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[9][10]

Mechanism: Membrane Disruption and Enzyme Inhibition

The antimicrobial action of some bromoindole derivatives is attributed to their ability to rapidly permeabilize and depolarize the bacterial cell membrane.[10] This disruption of the membrane integrity leads to leakage of intracellular contents and cell death. Another proposed mechanism involves the oxidation of essential protein thiols, leading to the inhibition of critical enzyme activity and subsequent arrest of microbial growth.[11]

In Vitro Antimicrobial Potency

The effectiveness of these compounds is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 3ao | Staphylococcus aureus | < 1 | [9] |

| Compound 3aq | Staphylococcus aureus (MRSA) | < 1 | [9] |

| Compound 3ag | Mycobacterium smegmatis | 3.9 | [9] |

| Compound 3aq | Candida albicans | 3.9 | [9] |

Note: These results highlight potent activity, particularly against drug-resistant strains like MRSA.[9]

Protocol: Broth Microdilution MIC Assay

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

-

Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the 5-bromoindole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL. Add this suspension to each well.

-

Controls:

-

Growth Control: A well containing broth and inoculum but no test compound. This must show turbidity for the test to be valid.

-

Sterility Control: A well containing only broth to check for contamination.

-

-

Incubation: Cover and incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[1]

-

Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.

Neurological and Serotonergic Activity

The indole core is the foundational structure of the neurotransmitter serotonin. It is therefore unsurprising that bromoindole derivatives exhibit activity at serotonin receptors. 5-Bromo-DMT, a naturally occurring derivative found in marine sponges, is a partial agonist of the serotonin 5-HT₂A receptor.[12] While it is reported to have mild psychedelic effects, it has also been shown to produce antidepressant-like effects in rodent models.[12] This highlights the potential of this chemical class to be developed into novel therapeutics for neuropsychiatric disorders.

Conclusion and Future Perspectives

This compound and its derivatives represent a versatile and highly promising class of compounds with a broad spectrum of demonstrable biological activities.[1] Their efficacy as anticancer, antimicrobial, and neuro-active agents underscores their immense potential for the development of novel therapeutics. The 5-bromo-3-amine scaffold provides a robust platform for medicinal chemists to perform further structural optimization. Future research should focus on elucidating detailed structure-activity relationships (SAR), optimizing pharmacokinetic properties (ADME), and conducting in vivo efficacy studies in relevant disease models to translate the clear in vitro potential of these compounds into clinically viable drug candidates.

References

- The Multifaceted Biological Activities of 5-Bromoindole and Its Derivatives: A Technical Guide for Researchers. Benchchem.

- This compound synthesis. ChemicalBook.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC - NIH.

- Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)

- Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Rel

- Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives.

- The Expanding Applications of Indole Deriv

- 5-Bromo-DMT. Wikipedia.

- 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. PubMed.

- Recent advancements on biological activity of indole and their derivatives: A review.

- Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). PubMed.

- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre

- Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles. PubMed.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-Bromo-DMT - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of 5-bromo-1H-indol-3-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

5-bromo-1H-indol-3-amine is a halogenated indole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Accurate structural elucidation is fundamental to its application, yet a consolidated public repository of its spectroscopic data is notably absent. This guide serves as a critical resource for researchers, providing a predictive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. By leveraging established principles of spectroscopy and comparative data from analogous structures, we present a robust framework for the characterization of this compound. This document details optimized experimental protocols for data acquisition and provides a logical workflow for comprehensive structural validation, empowering drug development professionals and scientists to confidently identify and characterize this molecule.

Introduction

The indole scaffold is a cornerstone in drug discovery, forming the structural basis for a multitude of pharmacologically active agents. Halogenation, particularly bromination, is a common strategy to modulate the electronic and lipophilic properties of these scaffolds, often enhancing biological activity or metabolic stability. This compound (C₈H₇BrN₂) is a bifunctional molecule featuring both the versatile indole nucleus and a reactive primary amine, making it a valuable intermediate for the synthesis of more complex heterocyclic systems.

Given its potential, the unambiguous structural confirmation of this compound is paramount. Mass spectrometry (MS) provides definitive molecular weight information, while Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed insights into the molecular framework and the precise arrangement of atoms. This guide bridges the existing information gap by providing a detailed predictive analysis and practical methodologies for acquiring and interpreting this crucial data.

Part 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is the first line of analysis post-synthesis to confirm the molecular weight and elemental composition of the target compound. For this compound, the presence of a bromine atom provides a highly characteristic isotopic signature.

Expected Molecular Ion Peak and Isotopic Pattern

The molecular formula of this compound is C₈H₇BrN₂. The expected exact mass can be calculated for the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which occur in an approximate 1:1 natural abundance.

-

[M+H]⁺ with ⁷⁹Br: 210.9816

-

[M+H]⁺ with ⁸¹Br: 212.9796

Consequently, in a high-resolution mass spectrum, the protonated molecular ion ([M+H]⁺) will appear as a pair of peaks of nearly equal intensity (a doublet) at m/z ≈ 211 and 213.[1] This distinctive M and M+2 pattern is a hallmark of a monobrominated compound and serves as a primary diagnostic tool.

Predicted Fragmentation Pathway

Electron Impact (EI) or Collision-Induced Dissociation (CID) in ESI-MS will cause the molecular ion to fragment in a predictable manner. The fragmentation of indoles is well-documented and typically involves cleavage of bonds alpha to the indole ring and subsequent rearrangements.[2] The presence of the amine group at the C3 position introduces specific fragmentation routes.

A plausible fragmentation pathway is outlined below. The initial molecular ion undergoes fragmentation through characteristic losses, such as the loss of HCN (a common indole fragmentation) or ammonia (from the amine group), leading to stable carbocation intermediates.

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-bromo-1H-indol-3-amine

Introduction

5-bromo-1H-indol-3-amine is a substituted indole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 5-position and an amine group at the 3-position creates a unique electronic and steric profile, making it a valuable intermediate for the synthesis of novel therapeutic agents. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is paramount for its effective utilization in research and development, from early-stage discovery to formulation.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the characterization of this compound. The protocols described herein are designed as self-validating systems to ensure the generation of reliable and reproducible data.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below. It is important to note that while some properties can be calculated or are available from suppliers, experimental determination is crucial for accurate characterization. The hydrochloride salt is often available as a brown solid[1][2].

| Property | Value | Source |

| Molecular Formula | C₈H₇BrN₂ | [3] |

| Molecular Weight | 211.06 g/mol | [3] |

| Appearance | Yellow solid (free base) / Brown solid (hydrochloride salt) | [1][2][3] |

| Storage Conditions | Store at 2-8°C, protected from light | [4][5] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. Poor solubility can lead to low absorption and erratic in vivo performance. Therefore, a thorough understanding of the solubility of this compound in various solvents is essential.

Theoretical Considerations

The structure of this compound, with its indole ring system, suggests a degree of lipophilicity. The bromine atom further enhances this characteristic. However, the presence of the amine and the N-H group of the indole ring allows for hydrogen bonding, which can contribute to solubility in polar solvents. The overall solubility will be a balance of these competing factors. Based on the solubility of the related compound 5-bromoindole in organic solvents like ethanol, ether, and chloroform, it is anticipated that this compound will exhibit higher solubility in organic solvents compared to aqueous media[6].

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility. The following protocol provides a detailed, step-by-step methodology.

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated analytical method for quantification

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilution: Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as RP-HPLC with UV detection, to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or µg/mL.

Data Presentation: Hypothetical Solubility Data

The following table illustrates how the experimentally determined solubility data for this compound could be presented.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | < 0.1 |

| PBS (pH 5.0) | 25 | 0.5 |

| PBS (pH 7.4) | 25 | 0.2 |

| Ethanol | 25 | 15 |

| Methanol | 25 | 10 |

| Acetonitrile | 25 | 5 |

| DMSO | 25 | > 50 |

Stability Profile

Assessing the chemical stability of this compound is critical for determining its shelf-life, identifying potential degradation products, and developing suitable storage conditions and formulations. Stability studies should evaluate the impact of various environmental factors, including pH, temperature, and light.

Theoretical Considerations: Potential Degradation Pathways

Indoleamines are susceptible to oxidative degradation. A major metabolic pathway for tryptophan, a related indoleamine, is the kynurenine pathway, which involves oxidative cleavage of the indole ring[7][8][9]. The initial and rate-limiting step is often catalyzed by enzymes like indoleamine 2,3-dioxygenase (IDO)[7][10]. While enzymatic degradation is relevant for in vivo stability, similar oxidative processes can occur under chemical stress conditions.

The degradation of indole itself can proceed through intermediates like isatin and anthranilate[11]. The presence of the bromine atom on the indole ring of this compound may influence the rate and regioselectivity of these degradation reactions.

Caption: Potential oxidative degradation pathway of this compound.

Experimental Protocol for a Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions for pH stress

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Temperature-controlled ovens

-

Photostability chamber

-

Validated stability-indicating analytical method (e.g., HPLC with UV and/or MS detection)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent.

-

Stress Conditions:

-

Acidic/Basic Hydrolysis: Treat the stock solution with HCl (e.g., 0.1 M) and NaOH (e.g., 0.1 M) and incubate at a specific temperature (e.g., 60°C).

-

Oxidation: Treat the stock solution with H₂O₂ (e.g., 3%) at room temperature.

-

Thermal Stress: Expose solid samples and solutions to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose solid samples and solutions to light in a photostability chamber according to ICH guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Preparation: Neutralize acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a validated stability-indicating method. This method should be able to separate the parent compound from its degradation products.

-

Data Evaluation: Quantify the remaining parent compound and any major degradation products.

Data Presentation: Hypothetical Stability Data

The results of the forced degradation study can be summarized in a table as follows.

| Stress Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Products (Peak Area %) |

| 0.1 M HCl, 60°C | 24 | 85 | DP1 (10%), DP2 (5%) |

| 0.1 M NaOH, 60°C | 24 | 70 | DP3 (25%), DP4 (5%) |

| 3% H₂O₂, RT | 24 | 50 | DP5 (40%), DP6 (10%) |

| 80°C (solid) | 48 | 98 | < 2% |

| Photostability | 24 | 90 | DP7 (8%) |

Analytical Methodology

A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment. Based on the chemical nature of this compound and established methods for similar compounds, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a suitable technique[12]. For the identification of unknown degradation products, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method[12][13].

Proposed RP-HPLC Method

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation of the parent peak from any impurities or degradants.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan).

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Workflow for Analytical Method Validation

A validated analytical method ensures that the data generated is reliable. The validation should be performed according to ICH guidelines and should include the following parameters: specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Caption: A typical workflow for analytical method validation.

Conclusion

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. While specific experimental data for this compound is not yet widely available in the public domain, the methodologies and theoretical considerations presented here offer a robust starting point for its characterization. By following the detailed protocols for solubility determination, forced degradation studies, and analytical method validation, researchers and drug development professionals can generate the critical data needed to advance the development of new therapeutics based on this promising indole derivative.

References

-

Cui, Z., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2686. [Link]

-

Bonda, D. J., et al. (2010). The Kynurenine Pathway of Tryptophan Degradation. ResearchGate. [Link]

-

Guillemin, G. J. (2011). Effects of Kynurenine Pathway Metabolites on Intracellular NAD+ Synthesis and Cell Death in Human Primary Astrocytes and Neurons. ResearchGate. [Link]

-

PubChem. (n.d.). 5-Bromoindole. PubChem. [Link]

-

Orabona, C., et al. (2006). Proteasomal Degradation of Indoleamine 2,3-Dioxygenase in CD8+ Dendritic Cells is Mediated by Suppressor of Cytokine Signaling 3 (SOCS3). Journal of Immunology, 176(12), 7377-7385. [Link]

-

Wikipedia. (n.d.). Tryptophan. Wikipedia. [Link]

-

AZA Mid-Year Meeting. (n.d.). 1893457-72-1 | this compound hydrochloride. AZA Mid-Year Meeting. [Link]

-

AMERICAN ELEMENTS. (n.d.). This compound hydrochloride. AMERICAN ELEMENTS. [Link]

-

El-Ghanam, A. M. (2016). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. ResearchGate. [Link]

-

MDPI. (2020). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI. [Link]

-

Kumar, V., & Singh, A. (2018). Synthesis, reactivity and biological properties of methoxy-activated indoles. Organic & Biomolecular Chemistry, 16(43), 8089-8113. [Link]

-

AZA Mid-Year Meeting. (n.d.). 1893457-72-1 | this compound hydrochloride. AZA Mid-Year Meeting. [Link]

- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.

-

Wator, E., et al. (2020). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis, 186, 113309. [Link]

-

Cannaert, A., et al. (2023). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Drug Testing and Analysis, 15(11-12), 1256-1271. [Link]

-

PubChem. (n.d.). 3-(3-bromo-1H-indol-5-yl)propan-1-amine. PubChem. [Link]

Sources

- 1. FCKeditor - Resources Browser [midyear.aza.org]

- 2. yul360 | Virtual tour generated by Panotour [www1.journaldemontreal.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. 5-Bromo-1H-indol-6-amine | 873055-33-5 [sigmaaldrich.com]

- 5. This compound Hydrochloride,1893457-72-1-Amadis Chemical [amadischem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Tryptophan - Wikipedia [en.wikipedia.org]

- 10. Proteasomal Degradation of Indoleamine 2,3-Dioxygenase in CD8+ Dendritic Cells is Mediated by Suppressor of Cytokine Signaling 3 (SOCS3) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Guide to the Identification and Validation of Therapeutic Targets for 5-bromo-1H-indol-3-amine

Prepared by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in numerous bioactive compounds and approved therapeutics.[1][2] The strategic introduction of a bromine atom at the 5-position can significantly enhance biological activity, making 5-bromo-1H-indol-3-amine a compound of considerable interest for drug discovery.[3][4] However, its specific molecular targets remain largely uncharacterized. This guide presents a comprehensive, multi-pronged strategy for the deconvolution of its therapeutic targets. We provide a technically detailed framework for researchers and drug development professionals, moving from unbiased, proteome-wide screening to rigorous, cell-based target validation and focused profiling. This document outlines the causality behind experimental choices and furnishes detailed, field-proven protocols for affinity-based proteomics, cellular thermal shift assays (CETSA), and targeted functional screens, establishing a self-validating system for identifying and prioritizing novel therapeutic pathways.

Part 1: The Scientific Premise - this compound as a Bioactive Scaffold

The Indole Nucleus: A Privileged Scaffold in Drug Discovery

The indole ring system is a ubiquitous feature in both natural products and synthetic pharmaceuticals, demonstrating a remarkable range of pharmacological activities.[5] Its structural resemblance to endogenous signaling molecules, such as the neurotransmitter serotonin and the hormone melatonin, provides a biological basis for its diverse effects.[1][6] This versatility has led to the development of indole-based drugs for treating a wide array of conditions, including cancer, inflammation, neurodegenerative disorders, and infectious diseases.[1][7][8] The indole scaffold's ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, allows it to bind with high affinity to a multitude of biological targets.[2]

The Strategic Importance of 5-Bromination

Halogenation is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties. The introduction of a bromine atom at the C-5 position of the indole ring, as in this compound, is particularly significant. This modification can enhance lipophilicity, improve membrane permeability, and increase binding affinity through halogen bonding.[4] Furthermore, the bromine atom serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[9] Research on various 5-bromoindole derivatives has shown that this substitution often leads to increased biological potency compared to their non-halogenated counterparts.[3][4]

Hypothesized Target Classes

While direct targets of this compound are unknown, the extensive literature on related indole derivatives allows us to formulate well-grounded hypotheses. Two of the most prominent target classes for indole-based compounds are:

-

Protein Kinases: The human kinome is a major focus of drug discovery, particularly in oncology. Numerous indole derivatives have been developed as potent inhibitors of various protein kinases, including Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3][5][10][11] Dysregulation of kinase signaling is a hallmark of many diseases, making this a high-priority target class.

-

Cytoskeletal Proteins (Tubulin): Disruption of microtubule dynamics is a clinically validated anti-cancer strategy. The indole scaffold is present in several compounds that inhibit tubulin polymerization by binding to the colchicine site, leading to mitotic arrest and apoptosis.[1][12][13]

Based on these precedents, a logical starting point is to investigate whether this compound exerts its effects through modulation of protein kinases or tubulin polymerization. The following experimental strategy is designed to test these hypotheses while remaining open to discovering entirely novel targets.

Part 2: A Multi-pronged Strategy for Target Identification

A robust target identification campaign requires a combination of unbiased screening to discover novel interactions and hypothesis-driven approaches to validate expected targets. This section details a phased workflow designed for maximum scientific rigor.

Phase 1: Unbiased, Global Target Identification

The initial phase aims to identify all potential binding partners of this compound in a complex biological sample without prior assumptions.

Causality: AC-MS is a foundational and widely used technique to isolate and identify the specific protein partners of a small molecule from a proteome-wide background.[14][15][16] By immobilizing the compound (the "bait"), we can physically capture its binding partners (the "prey") for subsequent identification by high-resolution mass spectrometry.

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Experimental Protocol: AC-MS for this compound

-

Affinity Probe Synthesis:

-

Rationale: The primary amine at the 3-position of the indole is an ideal attachment point for immobilization that is less likely to interfere with binding compared to modifying the core ring structure.

-

Procedure: Covalently link this compound to NHS-activated Sepharose beads via its primary amine. Create a control by blocking the beads with ethanolamine to identify non-specific resin binders.

-

-

Cell Lysate Preparation:

-

Select a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).

-

Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein structure and interactions.

-

Clarify the lysate by centrifugation to remove insoluble debris.

-

-

Affinity Capture:

-

Incubate the clarified lysate with the compound-bound beads and control beads for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically. A typical wash series would involve 3-5 washes of increasing stringency (e.g., by adding low concentrations of salt).

-

-

Elution and Analysis:

-

Elute bound proteins using a competitive eluent (e.g., a high concentration of free this compound) or a denaturing eluent (e.g., SDS-PAGE loading buffer).

-

Separate the eluted proteins by 1D SDS-PAGE.

-

Excise protein bands that are present in the compound lane but absent or significantly reduced in the control lane.

-

Perform in-gel tryptic digestion followed by LC-MS/MS analysis to identify the proteins.[15]

-

Phase 2: Target Validation and Engagement in a Cellular Context

Putative "hits" from AC-MS must be validated to confirm direct and specific binding in a physiological environment.

Causality: CETSA is the gold-standard method for verifying target engagement in intact cells or tissues.[17][18] The principle is that when a small molecule binds to its target protein, it stabilizes the protein's tertiary structure, leading to an increase in its melting temperature (Tm).[19] This allows for the confirmation of a direct physical interaction in a native cellular environment without requiring any modification to the compound.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-based CETSA

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with either vehicle (e.g., DMSO) or a desired concentration of this compound for 1 hour at 37°C.

-

-

Thermal Challenge:

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a cooling step to room temperature.[18]

-

-

Lysis and Separation:

-

Lyse the cells by repeated freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated/aggregated proteins by ultracentrifugation.

-

-

Detection and Analysis:

-

Collect the supernatant (soluble fraction) and analyze protein levels by Western blot using an antibody specific to the putative target identified in Phase 1.

-

Quantify band intensities and plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples.

-

A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

-

Data Presentation:

Summarize the results in a table to clearly present the thermal shift.

| Target Protein | Treatment | Apparent Tm (°C) | Thermal Shift (ΔTm) |

| Kinase X | Vehicle (DMSO) | 52.5 | - |

| Kinase X | 10 µM this compound | 57.0 | +4.5°C |

| Protein Y | Vehicle (DMSO) | 61.0 | - |

| Protein Y | 10 µM this compound | 61.2 | No significant shift |

Part 3: Focused Profiling of High-Probability Target Classes

In parallel with unbiased screening, it is efficient to directly test the high-probability hypotheses generated in Part 1.

Kinome Profiling

Causality: Given the prevalence of indole-based kinase inhibitors, assessing the interaction of this compound with a broad panel of kinases is a critical step. This provides crucial information on both primary targets and potential off-target effects, defining the compound's selectivity profile.[20]

Methodology: Utilize a commercial kinome profiling service (e.g., KinomePro™, KinSight™, KinomeView®) that offers activity-based screening against a large panel of recombinant kinases (often >300).[21][22][23] It is advisable to choose a service that provides kinetic data rather than a single endpoint measurement, as this can reveal the mechanism of inhibition.[22] The screen is typically run at a fixed compound concentration (e.g., 1 µM or 10 µM) and at a physiological ATP concentration (1 mM) to ensure biological relevance.

Data Presentation:

A summary table provides a clear overview of the compound's kinase selectivity.

| Kinase Target | Family | % Inhibition @ 1 µM | Selectivity Classification |

| EGFR | Tyrosine Kinase | 92% | High |

| HER2 | Tyrosine Kinase | 85% | High |

| SRC | Tyrosine Kinase | 68% | Medium |

| CDK2 | Ser/Thr Kinase | 15% | Low |

| p38α | Ser/Thr Kinase | 8% | Low |

Tubulin Polymerization Assays

Causality: To directly test the hypothesis that this compound affects microtubule dynamics, an in vitro tubulin polymerization assay is the definitive experiment. This functional assay measures the compound's ability to inhibit the assembly of purified tubulin into microtubules.

Methodology:

-

Assay Principle: Use a fluorescence-based assay where purified tubulin is incubated with a fluorescent reporter that specifically binds to microtubules. Polymerization is initiated by raising the temperature to 37°C.

-

Procedure: In a 96-well plate format, incubate varying concentrations of this compound with tubulin and the fluorescent reporter.

-

Data Acquisition: Monitor the increase in fluorescence over time, which is proportional to the rate and extent of microtubule formation.

-

Controls: Include a known tubulin inhibitor (e.g., colchicine) as a positive control and a vehicle (DMSO) as a negative control.

-

Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit tubulin polymerization by 50%.

Part 4: Downstream Mechanistic and Functional Studies

Once a target has been identified and validated, the final step is to connect target engagement to a cellular phenotype.

-

Cellular Pathway Analysis: Use Western blotting to probe the phosphorylation status of key downstream substrates of an identified kinase target to confirm that binding leads to functional inhibition of the signaling pathway.

-

Functional Assays: Correlate target engagement with cellular outcomes. For example, if a kinase involved in cell proliferation is identified, assess the compound's effect on cell cycle progression (via flow cytometry) and apoptosis (via Annexin V staining).

-

Structure-Activity Relationship (SAR): Synthesize and test analogs of this compound to understand which chemical features are critical for target binding and cellular activity, guiding the optimization of a lead compound.[16]

Conclusion

This technical guide outlines a rigorous, integrated strategy for the comprehensive identification and validation of therapeutic targets for this compound. By combining unbiased, proteome-wide discovery methods like AC-MS with definitive target engagement assays such as CETSA and focused, hypothesis-driven screens, researchers can confidently identify the molecular mechanisms underlying the compound's biological activity. This logical, multi-faceted approach minimizes ambiguity and provides a clear path from a promising chemical scaffold to validated therapeutic targets, accelerating the drug development process.

References

-

Shafiee, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

-

Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Pamgene. [Link]

-

MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. [Link]

-

Li, J., et al. (2022). Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. Frontiers in Pharmacology. [Link]

-

Saei, A. A., et al. (2016). Identification of protein binding partners of small molecules using label-free methods. Expert Opinion on Drug Discovery. [Link]

-

Iacovelli, R., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. [Link]

-

Panda, S. S., et al. (2021). Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances. [Link]

-

Oncolines B.V. (2024). Kinome Profiling. Oncolines. [Link]

-

ResearchGate. (2024). (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. [Link]

-

Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

-

Girgis, A. S., et al. (2023). Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Semantic Scholar. [Link]

-

Mo, Y., et al. (2013). Methods for the elucidation of protein-small molecule interactions. MedChemComm. [Link]

-

Saxena, C., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery. [Link]

-

Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

-

Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

-

BPTK. (n.d.). Small Molecule Drug Target Identification and Validation. Bioteke Corporation. [Link]

-

Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. PMC - PubMed Central. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Expanding Applications of Indole Derivatives: Focus on 5-Bromoindole. Pharma-intermediates.com. [Link]

-

de Moraes, M. C., et al. (2021). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. [Link]

-

Beilstein Archives. (2019). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. [Link]

-

ResearchGate. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution | Request PDF. ResearchGate. [Link]

-

Johnson, C., & Pauli, G. F. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International. [Link]

-

Al-Warhi, T., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. PubMed. [Link]

-

Ye, W., et al. (2019). Accelerating the Throughput of Affinity Mass Spectrometry-Based Ligand Screening toward a G Protein-Coupled Receptor. PMC - PubMed Central. [Link]

-

van Praag, H. M. (1977). Theoretical and Therapeutic Potential of Indoleamine Precursors in Affective Disorders. Karger Publishers. [Link]

-

Guwei, K. (2022). Indole as a Therapeutic Drug Attracting Attention in Medicinal Chemistry. PURKH. [Link]

-

Taylor & Francis. (n.d.). Indolamines – Knowledge and References. Taylor & Francis. [Link]

-

ResearchGate. (2023). (PDF) Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. ResearchGate. [Link]

-

Erland, L. A. E., & Saxena, P. K. (2023). Views and perspectives on the indoleamines serotonin and melatonin in plants: past, present and future. Functional Plant Biology. [Link]

-

Liu, Z., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

-

Küçükgüzel, I., et al. (2007). Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones. PubMed. [Link]

-

Sonawane, D., et al. (2022). Indole: A Promising Scaffold For Biological Activity. RJPN. [Link]

-

Liu, Z., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. [Link]

-

ResearchGate. (2014). Synthesis and biological evaluation of new 5-benzylated 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoles as PI3Kα inhibitors. ResearchGate. [Link]

-

Longdom Publishing. (2023). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Longdom Publishing. [Link]

-

Wang, X., et al. (2015). Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC - NIH. [Link]

-

Sun, Q., et al. (2024). Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. PubMed. [Link]

-

Shi, L., et al. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Frontiers in Chemistry. [Link]

-

Wang, Z., et al. (2020). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. Bioorganic & Medicinal Chemistry Letters. [Link]

-

MDPI. (2023). Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential. MDPI. [Link]

-

Taylor, E. A., et al. (2015). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. purkh.com [purkh.com]

- 3. benchchem.com [benchchem.com]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 21. KinomePro - Pamgene [pamgene.com]

- 22. assayquant.com [assayquant.com]

- 23. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]

The Strategic Utility of 5-bromo-1H-indol-3-amine: A Core Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of the Indole Scaffold

The indole nucleus stands as a quintessential "privileged scaffold" in medicinal chemistry, a distinction earned through its recurring presence in a multitude of natural products and clinically successful pharmaceuticals. Its unique electronic properties and conformational flexibility allow it to engage in a wide range of interactions with biological macromolecules. The strategic functionalization of the indole ring is a cornerstone of modern drug design, enabling the fine-tuning of a molecule's pharmacological profile. This guide focuses on a particularly valuable, yet underexplored, building block: 5-bromo-1H-indol-3-amine. The introduction of a bromine atom at the 5-position and an amine at the 3-position creates a versatile synthon with a unique reactivity profile, poised for the construction of complex molecular architectures targeting critical disease pathways.

The Synthetic Keystone: Preparation of this compound

The most common and efficient route to this compound begins with the commercially available 5-bromo-3-nitro-1H-indole. The transformation hinges on the selective reduction of the nitro group, a reaction for which several methods exist, with stannous chloride (SnCl₂) in an acidic medium being a reliable and scalable choice.[1]

Reaction Mechanism: The Stepwise Reduction with Stannous Chloride

The reduction of an aromatic nitro group by SnCl₂ is a classic transformation in organic synthesis. The mechanism involves a series of single electron transfers from Sn(II) to the nitro group, with protonation steps facilitated by the acidic solvent (e.g., acetic acid or hydrochloric acid).

-

Initial Electron Transfer and Protonation: The reaction initiates with the transfer of an electron from SnCl₂ to the nitro group of 5-bromo-3-nitro-1H-indole, forming a radical anion. This is followed by protonation.

-

Stepwise Reduction: This process of electron transfer and protonation is repeated, leading to the sequential formation of the nitroso and hydroxylamine intermediates.

-

Final Reduction to Amine: Further reduction of the hydroxylamine intermediate yields the final product, this compound. The tin is oxidized to Sn(IV) in the process.

The choice of stannous chloride is advantageous due to its selectivity for the nitro group in the presence of other reducible functionalities and its effectiveness under relatively mild conditions.

Experimental Protocol: Synthesis of this compound

Materials:

-

5-bromo-3-nitro-1H-indole

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Glacial acetic acid

-

Stir bar and round-bottom flask

-

Heating mantle with temperature control

-

Rotary evaporator

Procedure:

-

To a stirred solution of 5-bromo-3-nitro-1H-indole (1.0 eq) in glacial acetic acid, add stannous chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) at room temperature.[1]

-

Heat the resulting mixture to 85 °C and maintain this temperature with vigorous stirring for 2 hours.[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetic acid.[1]

-

The resulting residue can be carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate.

-

The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound, typically as a solid.[1] The product can be used in the next step without further purification.[1]

Applications in Kinase Inhibitor Synthesis: A Gateway to Targeted Therapies

The this compound scaffold is a powerful starting point for the synthesis of kinase inhibitors. The 3-amino group provides a convenient handle for the introduction of various side chains and heterocyclic systems that can interact with the ATP-binding site of kinases. The 5-bromo position serves as a crucial anchor for further functionalization, often through palladium-catalyzed cross-coupling reactions, to enhance potency and selectivity.

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The 5-bromoindole core is found in several potent kinase inhibitors, where the bromine atom often occupies a hydrophobic pocket in the enzyme's active site.

Targeting Key Oncogenic Kinases

Derivatives of the 5-bromoindole scaffold have shown significant inhibitory activity against several key kinases implicated in cancer progression, including:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

-

Src Family Kinases (SFKs): Non-receptor tyrosine kinases involved in cell proliferation, survival, and migration.

While specific IC₅₀ values for kinase inhibitors derived directly from this compound are not extensively reported in readily available literature, the broader class of 5-bromoindole derivatives demonstrates the potential of this scaffold. For instance, certain 5-bromo-3-substituted-hydrazono-1H-2-indolinones have shown potent cytotoxic effects against various cancer cell lines, with GI₅₀ values in the sub-micromolar range.[2]